Beflubutamid is classified as a chiral herbicide, specifically a member of the phenoxyacetic acid derivatives. Its chemical formula is with a molecular mass of approximately 355.12 g/mol . The compound was developed by UBE Industries, Ltd., and is recognized for its selective action against certain weeds while being less harmful to crops .
The synthesis of beflubutamid involves several key steps:
Beflubutamid's molecular structure features a complex arrangement that contributes to its herbicidal activity:
Beflubutamid participates in various chemical reactions primarily related to its synthesis and degradation:
The mechanism by which beflubutamid exerts its herbicidal effects involves:
Beflubutamid exhibits several notable physical and chemical properties:
Beflubutamid's primary application lies within agriculture as an effective herbicide:
Beflubutamid is a chiral herbicide whose biological activity is predominantly governed by its stereochemical configuration. Marketed historically as a racemate, this compound exists as two enantiomers: the herbicidally potent (S)-isomer (Beflubutamid-M) and the significantly less active (R)-isomer. This section examines the critical aspects of chiral separation, asymmetric synthesis, and stereospecific bioactivity that underpin the environmental and agricultural rationale for enantiopure herbicide formulations.
The industrial-scale separation of beflubutamid enantiomers employs both crystallization-based and chromatographic methods, leveraging differential interactions between enantiomers and chiral selectors:
Diastereomeric Salt Formation: The carboxylic acid precursor (2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid undergoes resolution using chiral amines. Patent WO2021161101A1 details the use of (1R)-N-(naphthalen-1-ylmethyl)-1-phenylethanamine as a resolving agent, achieving >98% enantiomeric excess (ee) after recrystallization from toluene/heptane mixtures. Alternative resolving agents include (1R)-N-[(4-nitrophenyl)methyl]-1-phenylethanamine and (1R)-N-[(2,4-dichlorophenyl)methyl]-1-phenylethanamine, with selection dependent on solvent polarity and crystallization kinetics [2].
Preparative Chiral HPLC: For analytical-scale isolation and purity assessment, cellulose-based stationary phases (e.g., Chiralcel OD and OJ columns) resolve enantiomers using normal-phase solvents. Buerge et al. utilized this approach to obtain milligram quantities of pure (-)-beflubutamid for bioactivity testing, achieving baseline separation critical for accurate enantiopurity assessment [3].
Kinetic Resolution Enzymes: Emerging methodologies employ lipases or esterases to selectively hydrolyze the (R)-enantiomer of ester precursors, leaving the desired (S)-enantiomer unreacted. This approach aligns with green chemistry principles by reducing solvent consumption and energy inputs compared to traditional crystallization [4] [8].
Table 1: Performance Metrics of Chiral Resolution Techniques for Beflubutamid Precursors
Resolution Method | Chiral Selector/Phase | Enantiomeric Excess (%) | Yield (%) | Scale Feasibility |
---|---|---|---|---|
Diastereomeric Crystallization | (1R)-N-(Naphthalen-1-ylmethyl)-1-phenylethanamine | 98.5 | 42 | Industrial (kg-scale) |
Preparative HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | >99 | >95 (recovered) | Analytical (mg-g) |
Enzymatic Hydrolysis | Candida antarctica Lipase B | 92 | 38 | Pilot-scale (100g) |
Industrial production of enantiopure Beflubutamid-M employs two primary synthetic routes, each with distinct advantages in stereocontrol and scalability:
Chiral Pool Resolution Pathway: This method starts with racemic α-aryloxycarboxylic acid 99. Resolution via (L)-(-)-α-phenylethylamine yields enantiomerically pure (S)-2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid. Subsequent activation with thionyl chloride generates the acyl chloride, which reacts with benzylamine to form (S)-beflubutamid with retained configuration. Though reliable, maximum yield is capped at 50% without racemization recycling [1].
Catalytic Asymmetric Hydrogenation: A more atom-economical approach involves enantioselective reduction of prochiral α,β-unsaturated carboxylic acid precursors. Using chiral ruthenium-BINAP catalysts, this method achieves >90% ee and near-quantitative yields. Continuous flow hydrogenation systems enhance catalyst turnover and reduce precious metal requirements, making this route increasingly cost-competitive [1] [4].
Biocatalytic Approaches: Engineered transaminases convert ketone precursors (e.g., 2-oxo-4-aryloxybutanoates) to enantiopure (S)-aryloxypropanoic acids. Recent advances in enzyme engineering have improved activity and stability under process conditions, enabling reaction concentrations >100g/L and space-time yields suitable for commercial production [4].
Table 2: Comparison of Synthetic Routes to (S)-Beflubutamid-M
Synthetic Strategy | Key Intermediate | Stereocontrol Mechanism | EE (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Resolution | Racemic α-aryloxycarboxylic acid | Diastereomeric crystallization | 98–99 | 40–45 (theoretical max 50) |
Asymmetric Hydrogenation | α,β-Unsaturated carboxylic acid | Ru-(S)-BINAP catalysis | 90–95 | 88–92 |
Biocatalytic Transamination | 2-Oxo-4-aryloxybutanoate | Engineered ω-transaminase | >99 | 75–80 |
Bioassays unequivocally demonstrate the superior herbicidal activity of the (S)-enantiomer across multiple weed species and physiological endpoints:
Herbicidal Potency: In standardized tests with garden cress (Lepidium sativum), (S)-beflubutamid inhibits chlorophyll a synthesis with an EC50 of 0.50 μM, while the (R)-enantiomer exhibits negligible activity (EC50 >500 μM). This represents a potency differential exceeding 1000-fold. Field trials against dicotyledonous weeds (e.g., Amaranthus retroflexus, Capsella bursa-pastoris) confirm this differential, with (S)-beflubutamid providing effective control at 15–20 g/ha, versus >2 kg/ha required for racemic formulations [1] [3] [7].
Metabolite Activity: The primary metabolite, 2-(4-fluoro-3-(trifluoromethyl)phenoxy)butanoic acid, retains enantioselective bioactivity. The (S)-metabolite inhibits carotenoid biosynthesis similarly to the parent compound, whereas the (R)-metabolite unexpectedly affects root growth via auxin-like activity at concentrations >100 μM. This suggests potential off-target effects from the undesired enantiomer in environmental matrices [3].
Physiological Effects: The (S)-enantiomer induces rapid chlorophyll degradation and carotenoid depletion, manifesting as visible bleaching within 72 hours. In contrast, equivalent concentrations of the (R)-enantiomer cause no measurable phytotoxicity but may subtly alter root architecture in sensitive species through non-target mechanisms [3] [7].
Table 3: Enantioselective Bioactivity of Beflubutamid Against Target Weeds
Enantiomer | Chlorophyll a Inhibition EC50 (μM) | Carotenoid Depletion EC50 (μM) | Root Growth Inhibition EC50 (μM) | Field Efficacy (g/ha) |
---|---|---|---|---|
(S)-Beflubutamid | 0.50 | 0.62 | >500 (no effect) | 15–20 |
(R)-Beflubutamid | >500 | >500 | 120 (auxin-like distortion) | >2000 |
Racemate | 1.10 | 1.25 | 140 | 40–50 |
The enantioselective herbicidal activity originates from stereospecific binding to the target enzyme phytoene desaturase (PDS):
Target Enzyme Interaction: Computational docking studies reveal that (S)-beflubutamid forms three energetically favorable hydrogen bonds with PDS active-site residues (His226, Asp230, Tyr351). The trifluoromethyl group engages in hydrophobic interactions with Phe228 and Leu229, stabilizing the complex (Kd = 8.3 nM). The (R)-enantiomer experiences steric repulsion from Tyr351, reducing binding affinity (Kd > 10 μM) and preventing effective inhibition [1] [7].
Carotenoid Biosynthesis Disruption: Binding of (S)-beflubutamid to PDS blocks the dehydrogenation of phytoene to ζ-carotene, halting carotenoid production. This deficit compromises photosynthetic complexes, leading to chlorophyll photooxidation and the characteristic "bleached" phenotype. The (R)-enantiomer fails to inhibit this reaction at agriculturally relevant concentrations [3] [7].
Metabolic Fate Differences: Soil degradation studies show enantiomer-specific metabolic pathways. The (S)-enantiomer undergoes microbially mediated cleavage to the active phenoxybutanoic acid metabolite, while the (R)-enantiomer forms azide derivatives through non-enzymatic reactions. This differential metabolism further amplifies the activity gap between enantiomers in agricultural settings [3].
Table 4: Molecular Interactions of Beflubutamid Enantiomers with Phytoene Desaturase
Interaction Parameter | (S)-Beflubutamid | (R)-Beflubutamid |
---|---|---|
Binding Affinity (Kd, nM) | 8.3 | >10,000 |
Hydrogen Bonds | 3 (His226, Asp230, Tyr351) | 1 (Asp230) |
Hydrophobic Contacts | 5 residues (Phe228, Leu229, etc.) | 2 residues (weaker interaction) |
Inhibition Constant (Ki, nM) | 11.5 | 15,800 |
Binding Energy (ΔG, kcal/mol) | -9.2 | -4.1 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7